5-amino-6-(D-ribitylamino)uracil

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O6/c10-5-7(12-9(19)13-8(5)18)11-1-3(15)6(17)4(16)2-14/h3-4,6,14-17H,1-2,10H2,(H3,11,12,13,18,19)/t3-,4+,6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQZIXVJVUPORE-RPDRRWSUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(CO)O)O)O)NC1=C(C(=O)NC(=O)N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]([C@@H](CO)O)O)O)NC1=C(C(=O)NC(=O)N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60937742 |

Source

|

| Record name | 1-[(5-Amino-2,6-dihydroxypyrimidin-4-yl)amino]-1-deoxypentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 5-Amino-6-ribitylamino uracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011106 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17014-74-3 |

Source

|

| Record name | 5-Amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17014-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-6-ribitylamino-2,4-(1H,3H)pyrimidinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017014743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(5-Amino-2,6-dihydroxypyrimidin-4-yl)amino]-1-deoxypentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-6-ribitylamino uracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011106 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of 5-Amino-6-(D-Ribitylamino)Uracil (5-A-RU) in Riboflavin Biosynthesis and Mucosal Immunity

[1][2][3]

Executive Summary

5-amino-6-(D-ribitylamino)uracil (5-A-RU) represents a critical metabolic node in bacteria and plants.[1] Historically studied solely as a transient intermediate in the de novo biosynthesis of Riboflavin (Vitamin B2), it has recently emerged as a foundational "pathogen-associated molecular pattern" (PAMP). It serves as the obligate precursor to 5-OP-RU, the most potent known ligand for Mucosal-associated Invariant T (MAIT) cells.[1] This guide dissects the enzymatic production of 5-A-RU, its chemical instability, and the protocols required to synthesize and utilize it in drug discovery and immunological assays.[2]

Part 1: Chemical & Structural Identity[2][3][4]

5-A-RU is an aminouracil derivative characterized by a D-ribityl side chain.[3][1][4][5][6][7][8][9][10][11] Its electron-rich diaminouracil core makes it highly susceptible to oxidation, a property that complicates its isolation and storage.[1]

| Property | Specification |

| IUPAC Name | 5-amino-6-((2S,3S,4R)-2,3,4,5-tetrahydroxypentylamino)pyrimidine-2,4(1H,3H)-dione |

| Formula | C |

| Molecular Weight | 276.25 g/mol |

| Solubility | Water (High), DMSO (Moderate), Organic solvents (Low) |

| Stability | Critical: Unstable in air/solution.[1][9][12] Oxidizes to riboflavin-like degradation products or polymerizes.[1] Must be stored as an HCl salt at -80°C under inert gas. |

| Key Reactivity | Condenses non-enzymatically with dicarbonyls (e.g., methylglyoxal) to form pyrimidine adducts. |

Part 2: The Riboflavin Biosynthetic Context[13]

In bacteria (e.g., E. coli, M. tuberculosis) and plants, 5-A-RU is generated through the Rib pathway. It is not the end-product but a high-flux intermediate.[1]

The Pathway Mechanics

The synthesis begins with GTP and diverges from the purine pathway.[13] The formation of 5-A-RU involves ring opening, deamination, reduction, and dephosphorylation.

-

GTP Cyclohydrolase II (RibA): Converts GTP to 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-phosphate (DARP), releasing formate and pyrophosphate.[1]

-

Deaminase/Reductase (RibD):

-

The "Elusive" Phosphatase Step: The conversion of the phosphorylated intermediate to 5-A-RU requires dephosphorylation.

-

Note: In E. coli, this is often catalyzed by non-specific phosphatases like YigB or YbjI , rather than a dedicated "Rib" enzyme. This step is a common bottleneck in engineered strains.

-

-

Lumazine Synthase (RibH): The condensation of 5-A-RU with 3,4-dihydroxy-2-butanone 4-phosphate (3,4-DHBP) (produced by RibB) forms 6,7-dimethyl-8-ribityllumazine.[1]

-

Riboflavin Synthase (RibE): Disproportionates two lumazine molecules to form one Riboflavin and regenerate 5-A-RU.[1]

Pathway Visualization

The following diagram illustrates the flow from GTP to Riboflavin, highlighting the 5-A-RU node and its consumption by RibH.

Caption: The bacterial riboflavin biosynthesis pathway. 5-A-RU is the central convergence point for the pyrimidine and pentose-phosphate branches.[1]

Part 3: The Immunological Interface (MAIT Cells)

While 5-A-RU is a metabolic intermediate for bacteria, it is a "smoking gun" for the mammalian immune system.[1] Humans do not synthesize riboflavin; therefore, the presence of 5-A-RU signals a bacterial infection.[1]

The Pro-Antigen Mechanism

5-A-RU itself does not bind the MR1 receptor efficiently.[1] It acts as a pro-antigen .[1]

-

Leakage: 5-A-RU leaks from the bacterial cytoplasm into the extracellular space/host cytosol.[1]

-

Condensation: It reacts non-enzymatically with host-derived or bacteria-derived dicarbonyls, specifically Methylglyoxal (MG) or Glyoxal (G) .[3][1][8]

-

Ligand Formation:

-

Presentation: 5-OP-RU forms a Schiff base with Lys43 inside the MR1 binding groove, stabilizing the complex for presentation to the MAIT Cell Receptor (TCR).[1]

Caption: The non-enzymatic conversion of 5-A-RU into the potent MR1 ligand 5-OP-RU.[3][1][14]

Part 4: Experimental Protocols

Working with 5-A-RU requires strict anaerobic conditions or rapid handling due to oxidation.[1]

Synthesis of 5-A-RU (HCl Salt)

Based on the method by Li et al. (2018), which improved upon earlier unstable free-base protocols.[1]

Reagents:

-

5-nitro-6-(((2S,3S,4R)-2,3,4,5-tetrahydroxypentyl)amino)pyrimidine-2,4(1H,3H)-dione (Precursor).[1]

-

Sodium hydrosulfite (Reducing agent).[1]

Protocol:

-

Dissolution: Dissolve 100 mg of the nitro-precursor in 4 mL water. Add 2 drops of 2N KOH to aid solubility (solution turns yellow).

-

Reduction: Add sodium hydrosulfite (6 eq). The solution should turn colorless within 20 minutes, indicating reduction of the nitro group to the amine.

-

Acidification: Isolate the product via HPLC or filtration, then immediately treat with 1N HCl.

-

Lyophilization: Freeze-dry the solution to obtain 5-A-RU·HCl.

-

Storage: Store at -80°C. The HCl salt is significantly more stable than the free base.[1]

In Vitro MAIT Activation Assay

Purpose: To verify the biological activity of synthesized 5-A-RU.

-

Cell Line: Use Jurkat cells expressing the invariant V

7.2-J -

Pulse: Incubate C1R-MR1 cells with 5-A-RU (10 nM - 1

M) for 4 hours.-

Critical Step: Exogenous Methylglyoxal (50

M) is often added to maximize 5-OP-RU formation, although physiological levels in culture media are sometimes sufficient.[1]

-

-

Co-culture: Add MAIT reporter cells to the pulsed APCs (1:1 ratio).

-

Readout: Measure activation via flow cytometry (CD69 upregulation) or ELISA (IL-2 production) after 16-24 hours.[1]

Part 5: Therapeutic Implications[2]

Antimicrobial Targets

Since 5-A-RU accumulation is toxic and the pathway is essential for bacteria lacking riboflavin transporters, enzymes processing 5-A-RU are drug targets:

-

RibH Inhibitors: Blocking Lumazine Synthase causes a buildup of 5-A-RU.[1] While 5-A-RU itself is not highly toxic, the lack of FAD/FMN is lethal.[1]

-

RibE Inhibitors: Analogs of lumazine that mimic the transition state have been developed to starve bacteria of riboflavin.

Immunotherapy (MAIT Boosting)

5-A-RU is investigated as a mucosal vaccine adjuvant.[1][15] By co-administering 5-A-RU with a specific antigen, researchers can "boost" the local MAIT cell population in the lungs or gut, creating a more alert innate immune environment.

References

-

Corbett, A. J., et al. (2014). T-cell activation by transitory neo-antigens derived from distinct microbial pathways.[1] Nature, 509(7500), 361–365. Link[1]

-

Li, K., et al. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU).[1][2][11] PLOS ONE, 13(2), e0191837.[2] Link

-

Bacher, A., et al. (2000). Biosynthesis of riboflavin.[16][17] Vitamins & Hormones, 59, 1-109.[1] Link

-

Kjer-Nielsen, L., et al. (2012). MR1 presents microbial vitamin B metabolites to MAIT cells.[14] Nature, 491(7426), 717–723. Link[1]

-

Mak, J. Y. W., et al. (2017). Stabilizing short-lived Schiff base derivatives of 5-aminouracils that activate mucosal-associated invariant T cells.[1] Nature Communications, 8, 14599. Link[1]

Sources

- 1. DNAmod: 5-amino-6-(D-ribitylamino)uracil [dnamod.hoffmanlab.org]

- 2. Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) | PLOS One [journals.plos.org]

- 3. Frontiers | Synthetic 5-amino-6-D-ribitylaminouracil paired with inflammatory stimuli facilitates MAIT cell expansion in vivo [frontiersin.org]

- 4. 5-amino-6-(D-ribitylamino)uracil | C9H16N4O6 | CID 193516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PathBank [pathbank.org]

- 6. 5-amino-6-(D-ribitylamino)uracil (CHEBI:15934) [ebi.ac.uk]

- 7. The effects of 5-OP-RU stereochemistry on its stability and MAIT-MR1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthetic 5-amino-6-D-ribitylaminouracil paired with inflammatory stimuli facilitates MAIT cell expansion in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Showing Compound 5-amino-6-(D-ribitylamino)uracil (FDB030561) - FooDB [foodb.ca]

- 10. Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Scholarly Article or Book Chapter | Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) | ID: zk51vs545 | Carolina Digital Repository [cdr.lib.unc.edu]

- 12. PubChemLite - 5-amino-6-(d-ribitylamino)uracil (C9H16N4O6) [pubchemlite.lcsb.uni.lu]

- 13. tandfonline.com [tandfonline.com]

- 14. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 15. Use of a MAIT activating ligand, 5-OP-RU, as a mucosal adjuvant in a murine model of Vibrio cholerae O1 vaccination | bioRxiv [biorxiv.org]

- 16. academic.oup.com [academic.oup.com]

- 17. Frontiers | Riboflavin Biosynthesis and Overproduction by a Derivative of the Human Gut Commensal Bifidobacterium longum subsp. infantis ATCC 15697 [frontiersin.org]

An In-depth Technical Guide to 5-amino-6-(D-ribitylamino)uracil: From Riboflavin Precursor to Immune Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Significance of 5-amino-6-(D-ribitylamino)uracil

5-amino-6-(D-ribitylamino)uracil (5-A-RU), a key intermediate in the biosynthesis of riboflavin (Vitamin B2), has emerged from the realm of essential metabolic pathways to become a molecule of significant interest in immunology and drug development.[1][2][3] Initially recognized for its foundational role in the microbial and fungal production of flavin coenzymes, 5-A-RU is now understood to be a critical precursor to potent antigens that activate a unique class of innate-like T cells known as Mucosal-Associated Invariant T (MAIT) cells.[1][4][5][6] This guide provides a comprehensive technical overview of the molecular structure, chemical properties, synthesis, and biological importance of 5-A-RU, offering insights for researchers and professionals engaged in the study of immunology, infectious diseases, and therapeutic development.

PART 1: Molecular Structure and Chemical Properties

Core Molecular Structure

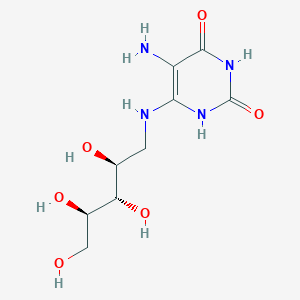

5-amino-6-(D-ribitylamino)uracil is an aminouracil derivative characterized by a D-ribitol moiety attached to the C6 position of the uracil ring via an amino group.[7][8] The systematic IUPAC name for this compound is 5-amino-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1H-pyrimidine-2,4-dione.[7]

Molecular Structure of 5-amino-6-(D-ribitylamino)uracil

A simplified 2D representation of the molecular structure of 5-A-RU.

Physicochemical Properties

The physicochemical properties of 5-A-RU are summarized in the table below. These characteristics are essential for understanding its solubility, stability, and behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆N₄O₆ | PubChem[7] |

| Molecular Weight | 276.25 g/mol | PubChem[7][9] |

| IUPAC Name | 5-amino-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1H-pyrimidine-2,4-dione | PubChem[7] |

| SMILES | C(O)O">C@@HO)NC1=C(C(=O)NC(=O)N1)N | PubChem[7] |

| InChI | InChI=1S/C9H16N4O6/c10-5-7(12-9(19)13-8(5)18)11-1-3(15)6(17)4(16)2-14/h3-4,6,14-17H,1-2,10H2,(H3,11,12,13,18,19)/t3-,4+,6-/m0/s1 | PubChem[7] |

| InChIKey | XKQZIXVJVUPORE-RPDRRWSUSA-N | PubChem[7] |

| pKa (Strongest Acidic) | 8.48 | FooDB[10] |

| pKa (Strongest Basic) | -2.7 | FooDB[10] |

| logP | -2.4 | FooDB[10] |

| Water Solubility | 14.3 g/L | FooDB[10] |

Chemical Stability and Synthesis

A significant challenge in working with 5-A-RU is its inherent instability upon storage.[1][4] To address this, an efficient synthetic route to its more stable hydrochloride (HCl) salt has been developed.[1][4]

Synthetic Pathway to 5-A-RU HCl

A simplified workflow for the synthesis of the more stable HCl salt of 5-A-RU.

Experimental Protocol: Synthesis of 5-A-RU HCl [4]

-

Dissolution: Dissolve 100 mg (0.327 mmol) of 5-nitro-6-(((2S,3S,4R)-2,3,4,5-tetrahydroxypentyl)amino)-pyrimidine-2,4(1H,3H)-dione in 4 mL of water.

-

Catalysis: Add 2 drops of 2N aqueous KOH.

-

Reduction: Add 0.341 g (1.96 mmol) of sodium hydrosulfite. The solution will turn from light-yellow to colorless, and a white precipitate will form.

-

Monitoring: Monitor the reaction by HPLC-MS until the starting material is consumed (approximately 1 hour).

-

Purification: Purify the mixture via reverse-phase chromatography.

-

Salt Formation: Add 0.18 mL of 1N HCl to the combined fractions containing the product.

-

Isolation: Concentrate the solution to obtain the title compound.

Rationale: The reduction of the nitro group to an amine is a critical step. Sodium hydrosulfite is a common and effective reducing agent for this transformation in aqueous media. The addition of a catalytic amount of KOH likely facilitates the reaction. Conversion to the HCl salt improves the compound's stability for storage and handling.[1][11]

PART 2: Biological Significance and Function

Role in Riboflavin Biosynthesis

5-A-RU is a pivotal intermediate in the biosynthesis of riboflavin, a pathway essential for most microorganisms and plants, but absent in animals.[12][13][14] This metabolic pathway is a validated target for the development of novel antimicrobial agents.[14]

The formation of 6,7-dimethyl-8-ribityllumazine, the penultimate step in riboflavin synthesis, is catalyzed by lumazine synthase.[12][13] This enzyme facilitates the condensation of 5-A-RU with 3,4-dihydroxy-2-butanone 4-phosphate.[13][14]

The Penultimate Step in Riboflavin Biosynthesis

The enzymatic reaction catalyzed by lumazine synthase, a key step in the riboflavin biosynthesis pathway.

Precursor to MAIT Cell Antigens

Beyond its metabolic role, 5-A-RU is a precursor to potent antigens that activate Mucosal-Associated Invariant T (MAIT) cells.[5][6][15] MAIT cells are a class of innate-like T cells that recognize microbially-derived metabolic intermediates presented by the MHC class I-related molecule, MR1.[1][4]

5-A-RU can react non-enzymatically with reactive carbonyl species, such as methylglyoxal (MG), to form highly active MAIT cell agonists like 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU).[4][5][6]

Formation of a Potent MAIT Cell Antigen

The non-enzymatic reaction between 5-A-RU and methylglyoxal to form the potent MAIT cell antigen, 5-OP-RU.

This discovery has profound implications for understanding the role of MAIT cells in antibacterial immunity and for the development of novel vaccines and immunotherapies.[1][16][17] The ability to synthetically produce stable 5-A-RU and its derivatives allows for the generation of MR1 tetramers, which are invaluable tools for the identification and study of MAIT cells.[1][4]

PART 3: Experimental Methodologies

In Vitro MAIT Cell Activation Assay

This protocol outlines a general method for assessing the ability of 5-A-RU, in combination with methylglyoxal, to activate MAIT cells in vitro.

Experimental Protocol: MAIT Cell Activation [4][11]

-

Cell Culture: Culture a human C1R cell line expressing MR1 and GFP.

-

Ligand Preparation: Prepare a solution of 2 µM 5-A-RU (from the stable HCl salt, adjusted for molecular weight) and 50 µM methylglyoxal in the cell culture medium.

-

Incubation: Incubate the C1R-MR1-GFP cells with the 5-A-RU/methylglyoxal solution for 15 hours. A control group with no added ligand should be included.

-

Staining: Stain the cells with an anti-MR1 antibody.

-

Flow Cytometry: Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI) of both GFP (indicating MR1 expression) and the anti-MR1 antibody staining.

Rationale: The upregulation of MR1 surface expression, as indicated by an increase in MFI, is a hallmark of MAIT cell activation by a cognate antigen.[4][11] This assay provides a quantitative measure of the bioactivity of the synthesized 5-A-RU.

Conclusion

5-amino-6-(D-ribitylamino)uracil stands at the crossroads of essential metabolism and immunology. A thorough understanding of its molecular structure, chemical properties, and biological functions is paramount for researchers in diverse fields. The ability to synthesize a stable form of this molecule has opened new avenues for investigating the intricate interplay between microbial metabolism and the host immune system. As research into MAIT cell biology continues to expand, the importance of 5-A-RU as a research tool and potential therapeutic precursor is poised to grow.

References

-

Li, K., Vorkas, C. K., Chaudhry, A., Bell, D. L., Willis, R. A., Rudensky, A., ... & Aubé, J. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). PLoS one, 13(2), e0191837. [Link]

-

Zhang, X. (2003). Structural Studies of Lumazine Synthases – Thermostability, Catalytic Mechanism and Molecular Assembly. CORE. [Link]

-

Gerhardt, S., Schott, A. K., Kachalova, G. S., & Bacher, A. (2002). Studies on the Reaction Mechanism of Riboflavin Synthase: X-Ray Crystal Structure of a Complex with 6-Carboxyethyl-7-Oxo-8-Ribityllumazine. Structure, 10(10), 1371-1381. [Link]

-

PubChem. (n.d.). 5-amino-6-(D-ribitylamino)uracil. National Center for Biotechnology Information. [Link]

-

Li, K., Vorkas, C. K., Chaudhry, A., Bell, D. L., Willis, R. A., Rudensky, A., ... & Aubé, J. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). PLoS ONE, 13(2), e0191837. [Link]

-

DNAmod. (2020, March 28). 5-amino-6-(D-ribitylamino)uracil. [Link]

-

M-CSA. (n.d.). 6,7-dimethyl-8-ribityllumazine synthase. [Link]

-

Khan, I., & Khan, A. (2023). Inhibitors of riboflavin biosynthetic pathway enzymes as potential antibacterial drugs. Frontiers in Molecular Biosciences, 10, 1213912. [Link]

-

Wikipedia. (2023, December 28). Lumazine synthase. [Link]

-

FooDB. (2015, May 7). Showing Compound 5-amino-6-(D-ribitylamino)uracil (FDB030561). [Link]

-

PubChem. (n.d.). 5-Amino-6-ribitylamino uracil. National Center for Biotechnology Information. [Link]

-

PubChemLite. (n.d.). 5-amino-6-(d-ribitylamino)uracil (C9H16N4O6). [Link]

-

EMBL-EBI. (2016, January 27). 5-amino-6-(D-ribitylamino)uracil (CHEBI:15934). [Link]

-

Nelson, A. G., Wang, H., Dewar, P. M., Eddy, E. M., Li, S., Yi Lim, X., ... & Chen, Z. (2023). Synthetic 5-amino-6-D-ribitylaminouracil paired with inflammatory stimuli facilitates MAIT cell expansion in vivo. Frontiers in Immunology, 14, 1109759. [Link]

-

Harriff, M. J., McFall, C., Modeste, E., Lewinsohn, D. A., & Lewinsohn, D. M. (2025). Disruption of riboflavin biosynthesis in mycobacteria establishes riboflavin pathway intermediates as key precursors of MAIT cell agonists. bioRxiv. [Link]

-

Harriff, M. J., McFall, C., Modeste, E., Lewinsohn, D. A., & Lewinsohn, D. M. (2024). Disruption of riboflavin biosynthesis in mycobacteria establishes 5-amino-6-D-ribitylaminouracil (5-A-RU) as key precursor of MAIT cell agonists. bioRxiv. [Link]

-

EMBL-EBI. (n.d.). 5-amino-6-(D-ribitylamino)uracil (CHEBI:15934). [Link]

-

Li, K., Vorkas, C. K., Chaudhry, A., Bell, D. L., Willis, R. A., Rudensky, A., ... & Aubé, J. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). PLoS one, 13(2), e0191837. [Link]

-

Nelson, A. G., Wang, H., Dewar, P. M., Eddy, E. M., Li, S., Yi Lim, X., ... & Chen, Z. (2023). Synthetic 5-amino-6-D-ribitylaminouracil paired with inflammatory stimuli facilitates MAIT cell expansion in vivo. Frontiers in Immunology, 14, 1109759. [Link]

-

Harriff, M. J., McFall, C., Modeste, E., Lewinsohn, D. A., & Lewinsohn, D. M. (2024). Disruption of riboflavin biosynthesis in mycobacteria establishes 5-amino-6- D-ribitylaminouracil (5-A-RU). bioRxiv. [Link]

-

Harriff, M. J., McFall, C., Modeste, E., Lewinsohn, D. A., & Lewinsohn, D. M. (2024). Disruption of riboflavin biosynthesis in mycobacteria establishes 5-amino-6-D-ribitylaminouracil (5-A-RU) as key precursor of MAIT cell agonists. ResearchGate. [Link]

-

Palmatier, C. M., McCroskey, R. P., & Abbott, M. T. (1970). The Enzymatic Conversion of 5-Formyluracil to Uracil 5-Carboxylic Acid. Journal of Biological Chemistry, 245(24), 6706-6710. [Link]

-

Nelson, A. G., Wang, H., Dewar, P. M., Eddy, E. M., Li, S., Yi Lim, X., ... & Chen, Z. (2023). Synthetic 5-amino-6-D-ribitylaminouracil paired with inflammatory stimuli facilitates MAIT cell expansion in vivo. Frontiers in Immunology, 14, 1109759. [Link]

Sources

- 1. Scholarly Article or Book Chapter | Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) | ID: zk51vs545 | Carolina Digital Repository [cdr.lib.unc.edu]

- 2. 5-A-RU | 5-Amino-6-(D-ribitylamino)uracil | MAIT Activator | TargetMol [targetmol.com]

- 3. 5-amino-6-(D-ribitylamino)uracil (CHEBI:15934) [ebi.ac.uk]

- 4. Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) | PLOS One [journals.plos.org]

- 5. Frontiers | Synthetic 5-amino-6-D-ribitylaminouracil paired with inflammatory stimuli facilitates MAIT cell expansion in vivo [frontiersin.org]

- 6. Synthetic 5-amino-6-D-ribitylaminouracil paired with inflammatory stimuli facilitates MAIT cell expansion in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-amino-6-(D-ribitylamino)uracil | C9H16N4O6 | CID 193516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. DNAmod: 5-amino-6-(D-ribitylamino)uracil [dnamod.hoffmanlab.org]

- 9. 5-Amino-6-ribitylamino uracil | C9H16N4O6 | CID 221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Showing Compound 5-amino-6-(D-ribitylamino)uracil (FDB030561) - FooDB [foodb.ca]

- 11. Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 13. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 14. Frontiers | Inhibitors of riboflavin biosynthetic pathway enzymes as potential antibacterial drugs [frontiersin.org]

- 15. Synthetic 5-amino-6-D-ribitylaminouracil paired with inflammatory stimuli facilitates MAIT cell expansion in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Mechanism of MAIT Cell Activation by 5-Amino-6-D-Ribitylaminouracil Derivatives

Executive Summary

Mucosal-Associated Invariant T (MAIT) cells are a unique class of innate-like T cells that play a critical role in immunity against a broad range of microbes. Their activation is mediated by the MHC class I-related protein, MR1, which presents microbial antigens derived from the riboflavin (vitamin B2) biosynthesis pathway. This guide provides an in-depth technical examination of the core mechanism by which the key precursor, 5-amino-6-D-ribitylaminouracil (5-A-RU), and its derivatives activate MAIT cells. We will explore the journey from antigen generation and MR1 loading to T-cell receptor (TCR) recognition and downstream signaling. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this pathway for applications in immunology, vaccine development, and therapeutics.

Introduction: MAIT Cells and the MR1 Axis

MAIT cells are distinguished by a semi-invariant T-cell receptor (TCR), which in humans is typically composed of a TRAV1-2 alpha chain paired with a limited set of beta chains.[1] They are abundant in mucosal tissues, the liver, and peripheral blood, positioning them as first-line defenders against invading pathogens.[1][2] Unlike conventional T cells that recognize peptide antigens presented by MHC molecules, MAIT cells recognize small organic molecules presented by MR1.[3][4] The antigens are intermediates of the riboflavin synthesis pathway, which is essential for many bacteria and yeasts but absent in mammals, allowing for precise discrimination between microbial and host cells.[3][5]

The central precursor to the most potent MAIT cell antigens is 5-A-RU.[6] However, 5-A-RU itself is not a direct ligand for MR1 and does not activate MAIT cells efficiently on its own.[6][7] Instead, it serves as a substrate for the non-enzymatic formation of highly potent, albeit unstable, antigens.[6][8] Understanding the nuances of this activation mechanism is paramount for harnessing the therapeutic potential of MAIT cells.

The Genesis of a MAIT Cell Antigen: From 5-A-RU to a Potent Ligand

The activation cascade begins with the microbial production of 5-A-RU, an intermediate in the riboflavin synthesis pathway.[3][6] The formation of the ultimate MAIT cell agonists requires a subsequent, crucial step: the condensation of 5-A-RU with reactive carbonyl species, such as methylglyoxal (MG) or glyoxal, which are metabolic byproducts of glycolysis.[6][7]

This non-enzymatic reaction yields highly potent, but chemically unstable, adducts:

-

5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU) from the reaction with methylglyoxal.[6][7]

-

5-(2-oxoethylideneamino)-6-D-ribitylaminouracil (5-OE-RU) from the reaction with glyoxal.[7]

These transitory neo-antigens are the key activators of MAIT cells.[6] Their instability in aqueous environments (half-life of ~1.5 hours for 5-OP-RU at 37°C) presents a significant challenge for in vitro studies, necessitating careful handling and synthesis strategies, such as preparation in DMSO or stabilization as a hydrochloride salt.[8][9][10]

The MR1 Antigen Presentation Pathway: A Unique "Presentation on Demand" System

The MR1 antigen presentation pathway is distinct from classical MHC pathways and operates on a "presentation on demand" basis.[4] In the absence of a suitable ligand, MR1 molecules are retained within the endoplasmic reticulum (ER) in a ligand-receptive, partially folded state.[11][12]

Ligand Loading and the Critical Role of the Schiff Base

The journey of the MR1-ligand complex to the cell surface is a tightly regulated process triggered by the availability of a potent agonist like 5-OP-RU.

The key molecular event that drives this process is the formation of a covalent Schiff base.[11][13][14]

-

Ligand Entry: 5-OP-RU or related derivatives enter the ER of an antigen-presenting cell (APC).[11][15]

-

Schiff Base Formation: The reactive ketone group on 5-OP-RU forms a reversible covalent bond (a Schiff base) with a specific lysine residue (Lys43) located deep within the MR1 antigen-binding cleft.[12][13][14]

-

Molecular Switch: This covalent bond acts as a "molecular switch."[11] It neutralizes the positive charge of the lysine residue, inducing a critical conformational change that stabilizes the entire MR1 molecule and facilitates its association with β2-microglobulin.[13][15]

-

ER Egress and Trafficking: The now stable, fully folded MR1-ligand complex is released from ER retention and traffics through the Golgi apparatus to the cell surface for presentation to MAIT cells.[11][12]

This ligand-dependent trafficking is a key control point. Compounds that bind MR1 but cannot form a Schiff base, including some drug-like molecules and even the precursor 5-A-RU, fail to trigger this ER egress and can even act as antagonists by competitively inhibiting the binding of potent agonists.[7][12]

The Trimolecular Complex: MR1, Ligand, and the MAIT TCR

Once on the cell surface, the MR1-ligand complex is available for recognition by the MAIT TCR, forming a trimolecular complex that initiates T-cell activation.

Structural Basis of Recognition

Crystal structures of the MAIT TCR-MR1-ligand complex have provided remarkable insights into the specificity of this interaction.[16][17][18]

-

The semi-invariant TRAV1-2 TCR alpha chain docks centrally over the MR1 antigen-binding cleft.[18][19]

-

A conserved tyrosine residue (Tyr95α) on the TCR's CDR3α loop forms a crucial hydrogen bond with the 2'-hydroxyl group of the ligand's ribityl tail.[18] This interaction is a lynchpin for MAIT cell recognition and activation.

-

The uracil portion of the ligand is nestled within an aromatic cradle of the MR1 pocket, while the variable CDR3β loop of the TCR primarily contacts the MR1 helices, fine-tuning the interaction.[17][18]

Downstream Signaling and MAIT Cell Effector Functions

Successful TCR engagement by the MR1-ligand complex, in conjunction with co-stimulatory signals, triggers a potent downstream signaling cascade, leading to rapid MAIT cell activation.[3][20]

TCR-Dependent and Independent Activation

-

TCR-Dependent Activation: This is the canonical pathway initiated by the MR1-ligand complex. It requires co-stimulation, which can be provided by molecules like CD28 or by pro-inflammatory cytokines such as IL-12 and IL-18, often produced by APCs in response to pathogen-associated molecular patterns (PAMPs) like TLR agonists.[3][20][21]

-

TCR-Independent Activation: MAIT cells can also be activated directly by cytokines, particularly a combination of IL-12 and IL-18, bypassing the need for TCR engagement.[3][22] This allows them to respond to viral infections where riboflavin-based antigens may be absent.

Effector Response

Upon activation, MAIT cells rapidly deploy a range of effector functions:

-

Cytokine and Chemokine Production: They secrete a robust profile of pro-inflammatory cytokines, including IFN-γ, TNF-α, and IL-17.[2][23]

-

Cytotoxicity: They can directly kill infected cells through the release of cytotoxic granules containing perforin and granzyme B.[2][23]

-

Immune Orchestration: By producing various cytokines and chemokines, they recruit and activate other immune cells, including neutrophils and macrophages, bridging the innate and adaptive immune responses.[23][24]

Methodologies for Studying MAIT Cell Activation

Investigating the MAIT cell-MR1 axis requires specialized reagents and protocols. The instability of the activating ligands is a primary experimental consideration.

Protocol 1: Preparation and Use of 5-A-RU/Methylglyoxal for MAIT Cell Activation

Causality: The direct product of 5-A-RU and methylglyoxal (5-OP-RU) is highly unstable in aqueous culture media.[8] Therefore, activation protocols often involve adding the two precursors directly to the cell culture, allowing the activating ligand to form in situ.[9] This method, while less quantitative than using pre-formed and purified 5-OP-RU, is effective for inducing robust MAIT cell responses. The use of 5-A-RU stabilized as an HCl salt is recommended for improved storage and reproducibility.[9][10]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of 5-A-RU•HCl (e.g., 200 µM) in sterile, distilled H₂O and store in aliquots at -80°C.[9]

-

Prepare a stock solution of methylglyoxal (e.g., 50 mM) in sterile, distilled H₂O.

-

-

Cell Culture Setup:

-

Plate antigen-presenting cells (APCs), such as peripheral blood mononuclear cells (PBMCs) or an MR1-expressing cell line (e.g., C1R-MR1), in a 96-well plate at an appropriate density.[9]

-

-

Ligand Addition:

-

Dilute the 5-A-RU and methylglyoxal stocks in cell culture medium to achieve the desired final concentrations. A typical starting point is 2 µM 5-A-RU and 50 µM methylglyoxal.[9]

-

Add the ligand mixture directly to the wells containing the APCs (and MAIT cells, if using a co-culture system).

-

-

Incubation:

-

Readout - Flow Cytometry Analysis:

-

Harvest the cells and stain with a viability dye.

-

Stain for surface markers to identify MAIT cells (e.g., anti-CD3, anti-TCR Vα7.2) and activation markers (e.g., anti-CD69, anti-CD25).[9][25]

-

For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A) for the final 4-6 hours of incubation, then proceed with a standard fixation/permeabilization and intracellular staining protocol for IFN-γ and TNF-α.

-

Data Presentation: Comparing Ligand Potency

The potency of different 5-A-RU derivatives or other compounds can be compared by measuring their half-maximal effective concentration (EC₅₀) for MAIT cell activation or their half-maximal inhibitory concentration (IC₅₀) for binding to MR1.

| Compound | Interaction Type | Typical Binding Affinity (IC₅₀) | MAIT Cell Activation (EC₅₀) | Reference |

| 5-OP-RU | Agonist (Schiff Base) | 5.3 nM | 3–500 pM | [8][13] |

| Acetyl-6-FP | Antagonist (Schiff Base) | 29.9 nM | Inhibitory | [13][17] |

| DB28 | Antagonist (Non-Schiff Base) | N/A | Inhibitory | [12] |

| Riboflavin | Weak Antagonist | ~182 µM | Inhibitory | [13] |

Applications in Drug Development

The central role of MAIT cells in antimicrobial immunity and their involvement in inflammatory diseases and cancer make the MR1 pathway an attractive target for therapeutic intervention.[26][27][28]

-

MAIT Cell Agonists: Stable, potent agonists based on 5-A-RU derivatives could serve as powerful vaccine adjuvants, enhancing immune responses against pathogens, or as direct anti-cancer immunotherapies by activating the cytotoxic potential of MAIT cells.[1][8][28]

-

MAIT Cell Antagonists: The development of MR1 antagonists that block the presentation of activating ligands could be a therapeutic strategy for autoimmune and inflammatory conditions where MAIT cells are pathologically overactive, such as inflammatory bowel disease.[1][24]

Conclusion

The activation of MAIT cells by 5-A-RU derivatives is a sophisticated, multi-step process that represents a unique paradigm in antigen presentation. It begins with the non-enzymatic generation of an unstable microbial metabolite, which then acts as a key to unlock the trafficking of its specific presenting molecule, MR1, to the cell surface. The formation of a covalent Schiff base is the central molecular trigger for this process, ensuring that MR1 presentation is tightly regulated by the presence of microbial signals. The subsequent recognition of the MR1-ligand complex by the semi-invariant MAIT TCR provides a powerful and specific mechanism for immune surveillance. A thorough understanding of this pathway, from the chemistry of the ligands to the cell biology of MR1 and the immunology of the T-cell response, is essential for leveraging the therapeutic potential of MAIT cells in a new generation of vaccines and immunotherapies.

References

-

Li, K., Vorkas, C.K., Chaudhry, A., et al. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). PLoS ONE, 13(2): e0191837. [Link]

-

Awad, W., et al. (2023). Synthetic 5-amino-6-D-ribitylaminouracil paired with inflammatory stimuli facilitates MAIT cell expansion in vivo. Frontiers in Immunology, 14. [Link]

-

Li, K., et al. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). Carolina Digital Repository. [Link]

-

Ciacchi, L., Rossjohn, J., Awad, W. (2024). Crystal structure of mouse MAIT M2A TCR-MR1-5-OP-RU complex. RCSB PDB, 8VZ9. [Link]

-

McWilliam, H.E.G., et al. (2016). The intracellular pathway for MR1 presentation of vitamin B-related antigens. bioRxiv. [Link]

-

Corbett, A.J., et al. (2014). T-cell activation by transitory neo-antigens derived from distinct microbial pathways. Nature, 509:361-365. [Link]

-

Mak, J.Y.W., et al. (2017). Stabilizing short-lived Schiff base derivatives of 5-aminouracils that activate mucosal-associated invariant T cells. Nature Communications, 8, 14599. [Link]

-

Bansal, G.S., et al. (2021). Chemical insights into the search for MAIT cells activators. Molecular Immunology, 129, 114-120. [Link]

-

Wang, H., et al. (2024). The antigen presenting molecule MR1 binds riboflavin catabolites. bioRxiv. [Link]

-

Hinks, T.S.C. (2016). MAIT Cell Activation and Functions. Frontiers in Immunology, 7, 373. [Link]

-

Salio, M., et al. (2020). Ligand-dependent downregulation of MR1 cell surface expression. PNAS, 117(19), 10475-10485. [Link]

-

Chen, Z., et al. (2017). MAIT cell activation and recruitment after in vivo infection depends on microbial riboflavin synthesis and co-stimulatory signals. Mucosal Immunology, 10, 58-68. [Link]

-

Wang, H., et al. (2024). The antigen-presenting molecule MR1 binds host-generated riboflavin catabolites. Journal of Experimental Medicine, 221(1). [Link]

-

Harriff, M.J., et al. (2024). Synaptotagmin 1 and Synaptotagmin 7 promote MR1-mediated presentation of Mycobacterium tuberculosis antigens. eLife, 13, RP94580. [Link]

-

Birkinshaw, R.W., Rossjohn, J. (2014). Structure of human MR1-5-OP-RU in complex with human MAIT B-F3-C1 TCR. RCSB PDB, 4PJB. [Link]

-

Germain, C., et al. (2025). MAIT cell development in mice. ResearchGate. [Link]

-

Fred Hutchinson Cancer Center. (2024). MAIT Cell Immunomodulation for Targeted Treatment of Inflammatory Diseases. Fred Hutch. [Link]

-

Hinks, T.S.C. (2016). MAIT Cell Activation and Functions. Frontiers in Immunology, 7. [Link]

-

Hagel, J., et al. (2020). Human MAIT Cell Activation In Vitro. Methods in Molecular Biology, 2098, 107-123. [Link]

-

Awad, W., et al. (2020). The molecular basis underpinning the potency and specificity of MAIT cell antigens. ResearchGate. [Link]

-

Hagel, J., et al. (2020). Human MAIT Cell Activation In Vitro. Springer Nature Experiments. [Link]

-

Lopez-Sagaseta, J., et al. (2012). Structural insight into MR1-mediated recognition of the mucosal associated invariant T cell receptor. Journal of Experimental Medicine, 209(4), 761-774. [Link]

-

Li, K., et al. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). Semantic Scholar. [Link]

-

Awad, W., et al. (2020). Molecular Insights Into MR1-Mediated T Cell Immunity: Lessons Learned and Unanswered Questions. Journal of Immunology, 205(1), 13-23. [Link]

-

Jiang, Q., et al. (2022). MAIT cells and their implication in human oral diseases. ResearchGate. [Link]

-

Li, Y., et al. (2024). Biological functions and therapeutic applications of human mucosal-associated invariant T cells. Cellular & Molecular Immunology. [Link]

-

Wang, H., et al. (2020). Study of MAIT Cell Activation in Viral Infections In Vivo. protocols.io. [Link]

-

Hagel, J., et al. (2020). Human MAIT Cell Activation In Vitro. ResearchGate. [Link]

-

Shaler, C.R., et al. (2017). Human MAIT-cell responses to Escherichia coli: activation, cytokine production, proliferation, and cytotoxicity. Journal of Leukocyte Biology, 101(1), 107-117. [Link]

-

Yan, J., et al. (2021). Activating Mucosal-Associated Invariant T Cells Induces a Broad Antitumor Response. Cancer Immunology Research, 9(9), 1038-1050. [Link]

-

Godfrey, D.I., et al. (2019). MR1 antigen presentation to MAIT cells and other MR1-restricted T cells. Nature Reviews Immunology, 19, 277-289. [Link]

-

CAS. (2024). Are MAIT cells the future of CAR-T immunotherapy? CAS. [Link]

-

Kumar, R., et al. (2024). 4-1BB expression and signaling regulates MAIT cell activation and effector functions. bioRxiv. [Link]

-

Li, Y., et al. (2024). Biological functions and therapeutic applications of human mucosal-associated invariant T cells. Cellular & Molecular Immunology, 21, 26. [Link]

-

de Blic, A., et al. (2023). Control of MAIT cell functions by cytokines in health and disease. Frontiers in Immunology, 14. [Link]

-

Seshadri, C., et al. (2017). The Toll-like receptor 9 signalling pathway regulates MR1-mediated bacterial antigen presentation in B cells. Immunology, 151(1), 121-130. [Link]

-

Loh, L., et al. (2020). Synergy between human MAIT cell agonists and TLR agonists. ResearchGate. [Link]

Sources

- 1. Are MAIT cells the future of CAR-T immunotherapy? | CAS [cas.org]

- 2. researchgate.net [researchgate.net]

- 3. MAIT Cell Activation and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MR1 antigen presentation to MAIT cells and other MR1-restricted T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 6. 4nqd - Crystal structure of TCR-MR1 ternary complex and non-covalently bound 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil - Summary - Protein Data Bank Japan [pdbj.org]

- 7. Frontiers | Synthetic 5-amino-6-D-ribitylaminouracil paired with inflammatory stimuli facilitates MAIT cell expansion in vivo [frontiersin.org]

- 8. Stabilizing short-lived Schiff base derivatives of 5-aminouracils that activate mucosal-associated invariant T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) | PLOS One [journals.plos.org]

- 10. Scholarly Article or Book Chapter | Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) | ID: zk51vs545 | Carolina Digital Repository [cdr.lib.unc.edu]

- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 12. pnas.org [pnas.org]

- 13. biorxiv.org [biorxiv.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Synaptotagmin 1 and Synaptotagmin 7 promote MR1-mediated presentation of Mycobacterium tuberculosis antigens [elifesciences.org]

- 16. rcsb.org [rcsb.org]

- 17. rcsb.org [rcsb.org]

- 18. Molecular Insights Into MR1‐Mediated T Cell Immunity: Lessons Learned and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. rupress.org [rupress.org]

- 20. Frontiers | MAIT Cell Activation and Functions [frontiersin.org]

- 21. Frontiers | Control of MAIT cell functions by cytokines in health and disease [frontiersin.org]

- 22. Human MAIT Cell Activation In Vitro. — Peter Medawar Building for Pathogen Research [medawar.ox.ac.uk]

- 23. researchgate.net [researchgate.net]

- 24. Biological functions and therapeutic applications of human mucosal-associated invariant T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

- 26. MAIT Cell Immunomodulation for Targeted Treatment of Inflammatory Diseases | Fred Hutch [fredhutch.org]

- 27. Biological functions and therapeutic applications of human mucosal-associated invariant T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. aacrjournals.org [aacrjournals.org]

The Nexus of Microbial Metabolism and Innate Immunity: A Technical Guide to the Formation of 5-OP-RU from 5-amino-6-(D-ribitylamino)uracil

Abstract

This technical guide provides an in-depth exploration of the biochemical relationship between 5-amino-6-(D-ribitylamino)uracil (5-A-RU), a key intermediate in the microbial riboflavin biosynthesis pathway, and the formation of 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU), a potent activator of Mucosal-Associated Invariant T (MAIT) cells. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the enzymatic synthesis of 5-A-RU, its subsequent non-enzymatic conversion to 5-OP-RU, and detailed experimental protocols for their synthesis, characterization, and biological activity assessment.

Introduction: A Tale of Two Molecules

The intricate world of microbial metabolism often intersects with host immunology in unexpected and profound ways. A prime example of this interplay is the connection between the biosynthesis of riboflavin (Vitamin B2) in microbes and the activation of a crucial subset of innate-like T cells in humans, known as MAIT cells.[1][2] At the heart of this connection lie two pivotal molecules: 5-amino-6-(D-ribitylamino)uracil (5-A-RU) and 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU).

5-A-RU is an essential intermediate in the riboflavin biosynthesis pathway, a metabolic route present in many bacteria and fungi but absent in humans.[3] This makes the pathway and its intermediates unique microbial signatures. While 5-A-RU itself is not directly recognized by the immune system, its fate takes a fascinating turn when it encounters reactive carbonyl species, such as methylglyoxal (MGO), a byproduct of glycolysis in both microbial and mammalian cells.[4][5]

The non-enzymatic condensation of 5-A-RU and MGO gives rise to 5-OP-RU, a highly potent neo-antigen for MAIT cells.[4][6] This unstable intermediate is captured and presented by the MHC class I-related protein 1 (MR1), leading to the robust activation of MAIT cells.[7][8] This activation plays a critical role in the early immune response to a wide range of microbial pathogens.

This guide will dissect the journey from the enzymatic production of 5-A-RU within the riboflavin pathway to the spontaneous chemical reaction that forges 5-OP-RU, providing researchers with the foundational knowledge and practical methodologies to investigate this critical nexus of microbial metabolism and innate immunity.

The Biochemical Pathway: From GTP to 5-amino-6-(D-ribitylamino)uracil

The biosynthesis of riboflavin is a multi-step enzymatic cascade that begins with guanosine triphosphate (GTP) and ribulose-5-phosphate. The formation of 5-A-RU occurs in the penultimate step of this pathway, catalyzed by the enzyme lumazine synthase .[5]

The overall pathway leading to the substrates for lumazine synthase is summarized below:

The Role of Lumazine Synthase

Lumazine synthase catalyzes the condensation of 5-amino-6-(ribitylamino)uracil with 3,4-dihydroxy-2-butanone 4-phosphate to form 6,7-dimethyl-8-ribityllumazine, the direct precursor to riboflavin.[5] The formation of 5-A-RU is intrinsically linked to the subsequent action of riboflavin synthase, which dismutates two molecules of 6,7-dimethyl-8-ribityllumazine to yield one molecule of riboflavin and one molecule of 5-A-RU that is recycled in the pathway.

Catalytic Mechanism of Lumazine Synthase

X-ray crystallographic studies of lumazine synthase have provided significant insights into its catalytic mechanism.[9][10] The active site is located at the interface of subunits and contains several highly conserved residues crucial for catalysis, including His88, Arg127, and Lys135 in Aquifex aeolicus lumazine synthase.[4] The proposed mechanism involves the formation of a Schiff base intermediate between the two substrates.[10]

The Non-Enzymatic Formation of 5-OP-RU

While 5-A-RU is a product of a highly regulated enzymatic pathway, the formation of the potent MAIT cell agonist, 5-OP-RU, is a spontaneous chemical event.[4][6] This reaction is a Schiff base condensation between the primary amine at the 5-position of the uracil ring of 5-A-RU and the ketone group of methylglyoxal (MGO).[7]

Sources

- 1. Use of a MAIT activating ligand, 5-OP-RU, as a mucosal adjuvant in a murine model of Vibrio cholerae O1 vaccination | bioRxiv [biorxiv.org]

- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 3. researchgate.net [researchgate.net]

- 4. Stabilizing short-lived Schiff base derivatives of 5-aminouracils that activate mucosal-associated invariant T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. shimadzu.com [shimadzu.com]

- 7. Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

The Pivotal Intermediate: A Technical Guide to 5-amino-6-(D-ribitylamino)uracil in Bacterial Metabolism and Immunology

An in-depth guide for researchers, scientists, and drug development professionals on the core science and applications of a key bacterial metabolite.

Foreword: Beyond a Simple Metabolite

In the intricate world of bacterial metabolism, certain molecules emerge as critical nodes, their significance extending far beyond a single biochemical conversion. 5-amino-6-(D-ribitylamino)uracil, often abbreviated as 5-A-RU, is one such molecule.[1][2] Initially identified as a transient intermediate in the biosynthesis of riboflavin (Vitamin B2), recent discoveries have thrust 5-A-RU into the spotlight of immunology, revealing its role as a key precursor to potent antigens that activate a unique class of immune cells. This guide provides a comprehensive technical overview of 5-A-RU, from its fundamental biochemistry to its emerging role as a modulator of the host immune response and a potential target for novel therapeutic strategies.

Part 1: The Biochemical Core: 5-A-RU in the Riboflavin Biosynthesis Pathway

The synthesis of riboflavin is an essential metabolic pathway for most bacteria.[3] This pathway provides the precursors for the vital coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are indispensable for a wide array of redox reactions central to cellular respiration and energy metabolism.[4] 5-A-RU is a key intermediate in this highly conserved pathway.[1][2][5]

The biosynthesis of riboflavin begins with two primary substrates: guanosine triphosphate (GTP) and ribulose-5-phosphate (Ribu5P).[6][7] A series of enzymatic reactions, summarized in the table below, leads to the formation of 5-A-RU.

| Step | Precursor(s) | Enzyme(s) | Product(s) | Gene(s) (Example: B. subtilis) |

| 1 | GTP | GTP cyclohydrolase II | 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinedione 5'-phosphate (DARPP), formate, pyrophosphate | ribA |

| 2 | DARPP | Deaminase & Reductase | 5-amino-6-(5-phosphoribitylamino)uracil | ribG |

| 3 | 5-amino-6-(5-phosphoribitylamino)uracil | Phosphatase | 5-amino-6-(D-ribitylamino)uracil (5-A-RU) | (Often uncharacterized) |

| 4 | Ribu5P | 3,4-dihydroxy-2-butanone-4-phosphate (DHBP) synthase | 3,4-dihydroxy-2-butanone-4-phosphate (DHBP) | ribA (bifunctional) |

| 5 | 5-A-RU + DHBP | Lumazine synthase | 6,7-dimethyl-8-ribityllumazine | ribH |

| 6 | 6,7-dimethyl-8-ribityllumazine | Riboflavin synthase | Riboflavin | ribE |

Table 1: Simplified overview of the enzymatic steps in the bacterial riboflavin biosynthesis pathway leading to and from 5-A-RU.

The pathway is initiated by the conversion of GTP to 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone-5′-phosphate (DARPP) by GTP cyclohydrolase II, an enzyme encoded by the ribA gene in many bacteria.[4] Subsequent deamination and reduction steps, catalyzed by enzymes such as RibG, lead to the formation of the phosphorylated precursor, 5-amino-6-(5-phosphoribitylamino)uracil.[8][9] A phosphatase then removes the phosphate group to yield 5-A-RU.[8][9]

The pathway then converges with a second branch originating from ribulose-5-phosphate, which is converted to 3,4-dihydroxy-2-butanone-4-phosphate (DHBP).[6][7] Lumazine synthase (ribH) catalyzes the condensation of 5-A-RU and DHBP to form 6,7-dimethyl-8-ribityllumazine, the penultimate precursor to riboflavin.[4]

Figure 2: Logical flow from 5-A-RU to MAIT cell activation.

Part 3: Experimental Protocols and Considerations

The study of 5-A-RU and its role in bacterial physiology and immunology requires robust experimental methodologies. Due to its instability, handling and synthesis of 5-A-RU present unique challenges. [10][11]

Synthesis and Stabilization of 5-A-RU

A significant hurdle in the study of 5-A-RU has been its inherent instability upon storage. [10][11]Researchers have developed synthetic routes to produce 5-A-RU, with the hydrochloride salt (5-A-RU·HCl) demonstrating improved stability. [10] Protocol for the Synthesis of 5-A-RU·HCl (Adapted from Li et al., 2018) [11]

-

Starting Material: 5-nitro-6-(((2S,3S,4R)-2,3,4,5-tetrahydroxypentyl)amino)-pyrimidine-2,4(1H,3H)-dione.

-

Reduction: Dissolve the starting material in water. Add a catalytic amount of 2N aqueous KOH followed by sodium hydrosulfite.

-

Monitoring: Monitor the reaction by HPLC-MS until the starting material is consumed. The solution will turn from light-yellow to colorless, and a white precipitate will form.

-

Purification: Purify the reaction mixture using reverse-phase chromatography.

-

Salt Formation: Combine the product-containing fractions and add 1N HCl.

-

Isolation: Concentrate the solution to obtain 5-A-RU·HCl, which will solidify upon standing.

Note: This is a simplified overview. For detailed experimental parameters, refer to the original publication.

Studying the Riboflavin Pathway: Genetic Approaches

A powerful method to investigate the role of 5-A-RU and the riboflavin pathway is through the generation of gene deletion mutants in bacteria. [8][9] Workflow for Generating and Analyzing a ribH Deletion Mutant

-

Construct Design: Design a knockout construct for the ribH gene (lumazine synthase) using standard molecular biology techniques (e.g., homologous recombination).

-

Bacterial Transformation: Introduce the knockout construct into the target bacterium (e.g., Mycobacterium smegmatis or Escherichia coli) and select for transformants.

-

Genotypic Confirmation: Verify the deletion of the ribH gene using PCR and DNA sequencing.

-

Phenotypic Analysis:

-

Growth Assays: Assess the growth of the ΔribH mutant in minimal media with and without riboflavin supplementation. The mutant is expected to be auxotrophic for riboflavin.

-

Metabolite Analysis: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to analyze the accumulation of upstream metabolites, such as 5-A-RU, in the culture supernatant or cell lysates of the ΔribH mutant.

-

MAIT Cell Activation Assays: Co-culture the ΔribH mutant with MAIT cells and an MR1-expressing antigen-presenting cell line. Measure MAIT cell activation through cytokine production (e.g., IFN-γ) or upregulation of activation markers (e.g., CD69). Disruption of the pathway after 5-A-RU production may lead to its accumulation and potentially enhanced MAIT cell activation. [8][9]

-

Figure 3: Experimental workflow for genetic analysis of the riboflavin pathway.

Part 4: Future Directions and Therapeutic Potential

The dual role of 5-A-RU as a key metabolic intermediate and a precursor to potent immune activators places it at the forefront of several exciting research areas.

-

Antimicrobial Drug Development: The bacterial riboflavin biosynthesis pathway is a validated target for the development of new antibiotics. As this pathway is absent in humans, inhibitors of enzymes such as lumazine synthase (ribH) could offer a selective mechanism of action.

-

Vaccine Adjuvants and Immunotherapies: The ability of 5-A-RU-derived antigens to potently activate MAIT cells makes them attractive candidates for the development of novel vaccine adjuvants. [12]Harnessing the power of MAIT cells could lead to improved protection against a variety of infectious diseases.

-

Modulation of Host-Microbiome Interactions: Given that many commensal bacteria possess the riboflavin pathway, understanding the production of 5-A-RU and its derivatives by the microbiome is crucial for deciphering its role in shaping mucosal immunity.

Conclusion

5-amino-6-(D-ribitylamino)uracil is a molecule of burgeoning importance, bridging the fields of bacterial metabolism, immunology, and drug discovery. A thorough understanding of its biochemistry, its role in the activation of MAIT cells, and the experimental methodologies to study it are essential for researchers and scientists seeking to innovate in these areas. As research continues to unravel the complexities of the host-microbe interface, the significance of this once-obscure metabolic intermediate is set to grow.

References

-

Liu, S., et al. (2020). Production of Vitamin B2 (Riboflavin) by Microorganisms: An Overview. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

-

Abbas, C. A., & Sibirny, A. A. (2011). Regulation of Riboflavin Biosynthesis in Microorganisms and Construction of the Advanced Overproducers of This Vitamin. Microbiology, 80(3), 269–286. Available at: [Link]

-

Revina, A. A., et al. (2020). Production of Vitamin B2 (Riboflavin) by Microorganisms: An Overview. Applied Biochemistry and Microbiology, 56, 1-13. Available at: [Link]

-

García-Angulo, V. A. (2017). Overlapping riboflavin supply pathways in bacteria. Virulence, 8(7), 1075-1078. Available at: [Link]

-

LeBlanc, J. G., et al. (2011). Riboflavin Production in Lactococcus lactis: Potential for In Situ Production of Vitamin-Enriched Foods. Applied and Environmental Microbiology, 77(16), 5651-5659. Available at: [Link]

-

Ramirez, M. D., et al. (2024). Disruption of riboflavin biosynthesis in mycobacteria establishes 5-amino-6-D-ribitylaminouracil (5-A-RU) as key precursor of MAIT cell agonists. bioRxiv. Available at: [Link]

-

Identifiers.org. (n.d.). 5-amino-6-(D-ribitylamino)uracil (CHEBI:15934). Available at: [Link]

-

EMBL-EBI. (2016). 5-amino-6-(D-ribitylamino)uracil (CHEBI:15934). Available at: [Link]

-

KEGG. (n.d.). Compound: C04454. Available at: [Link]

-

Ramirez, M. D., et al. (2024). Disruption of riboflavin biosynthesis in mycobacteria establishes 5-amino-6-D-ribitylaminouracil (5-A-RU) as key precursor of MAIT cell agonists. ResearchGate. Available at: [Link]

-

Li, K., et al. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). PLoS ONE, 13(2), e0191837. Available at: [Link]

-

Yeast Metabolome Database. (n.d.). 5-Amino-6-(5'-phosphoribitylamino)uracil (YMDB00300). Available at: [Link]

-

Besra, G. S., & Salio, M. (2021). Chemical insights into the search for MAIT cells activators. Molecular Immunology, 129, 114-120. Available at: [Link]

-

FooDB. (2015). Showing Compound 5-amino-6-(5-phospho-D-ribitylamino)uracil (FDB030559). Available at: [Link]

-

Kjer-Nielsen, L., et al. (2012). MR1 presents microbial vitamin B metabolites to MAIT cells. Nature, 491(7426), 717–723. Available at: [Link]

-

Li, K., et al. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). PLoS ONE, 13(2), e0191837. Available at: [Link]

-

DNAmod. (2020). 5-amino-6-(D-ribitylamino)uracil. Available at: [Link]

-

UniProt. (2017). 5-amino-6-(D-ribitylamino)uracil--L-tyrosine 4-hydroxyphenyl transferase - Methanohalarchaeum. Available at: [Link]

-

Nelson, A. G., et al. (2023). Synthetic 5-amino-6-D-ribitylaminouracil paired with inflammatory stimuli facilitates MAIT cell expansion in vivo. Frontiers in Immunology, 14, 1243135. Available at: [Link]

-

Li, K., et al. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). PubMed. Available at: [Link]

Sources

- 1. 5-amino-6-(D-ribitylamino)uracil (CHEBI:15934) [ebi.ac.uk]

- 2. DNAmod: 5-amino-6-(D-ribitylamino)uracil [dnamod.hoffmanlab.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Regulation of Riboflavin Biosynthesis in Microorganisms and Construction of the Advanced Overproducers of This Vitamin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-amino-6-(D-ribitylamino)uracil (CHEBI:15934) [ebi.ac.uk]

- 6. Frontiers | Production of Vitamin B2 (Riboflavin) by Microorganisms: An Overview [frontiersin.org]

- 7. Production of Vitamin B2 (Riboflavin) by Microorganisms: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Disruption of riboflavin biosynthesis in mycobacteria establishes 5-amino-6-D-ribitylaminouracil (5-A-RU) as key precursor of MAIT cell agonists | bioRxiv [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Scholarly Article or Book Chapter | Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) | ID: zk51vs545 | Carolina Digital Repository [cdr.lib.unc.edu]

- 11. Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) | PLOS One [journals.plos.org]

- 12. Synthetic 5-amino-6-D-ribitylaminouracil paired with inflammatory stimuli facilitates MAIT cell expansion in vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of 5-amino-6-(D-ribitylamino)uracil Precursors with the MR1 Protein

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The major histocompatibility complex, class I-related protein (MR1) represents a paradigm shift in immunology, presenting microbial-derived vitamin B metabolites to Mucosal-Associated Invariant T (MAIT) cells. This guide provides a comprehensive technical overview of the pivotal interaction between MR1 and its ligand precursors, primarily 5-amino-6-(D-ribitylamino)uracil (5-A-RU). We delve into the biosynthesis of these unique antigens, the molecular intricacies of their binding within the MR1 cleft, and the subsequent immunological responses. This document is designed to be a foundational resource, offering not only in-depth scientific insights but also actionable, field-tested experimental protocols for researchers and professionals in drug development.

The MR1-MAIT Cell Axis: A New Frontier in Immunity

The classical understanding of adaptive immunity has been largely centered on peptide antigens presented by MHC molecules. The discovery of the MR1-MAIT cell axis has broadened this view, revealing a sophisticated mechanism for the surveillance of microbial infections.

-

A Unique Antigen Presentation System: MR1 is a non-classical, monomorphic MHC class I-like molecule.[1][2] Unlike its classical counterparts, MR1 specializes in presenting small organic molecules, specifically intermediates of the riboflavin (vitamin B2) biosynthesis pathway, which is active in many bacteria and yeasts but absent in vertebrates.[3] This allows the immune system to detect a broad range of microbes.

-

Mucosal-Associated Invariant T (MAIT) Cells: These innate-like T cells are abundant in mucosal tissues and the liver and are defined by their semi-invariant T cell receptor (TCR).[4] They are crucial for early responses to infection.

The Genesis of an Antigen: Biosynthesis of 5-A-RU and its Derivatives

The ligands that activate MAIT cells are derived from the microbial riboflavin synthesis pathway. Understanding this pathway is key to comprehending MR1-mediated immunity.

-

The Riboflavin Pathway: This metabolic route produces essential flavin coenzymes. A key intermediate in this pathway is 5-amino-6-(D-ribitylamino)uracil (5-A-RU).[5][6][7][8]

-

Formation of Potent Ligands: 5-A-RU itself is not a potent MAIT cell activator.[5] Instead, it serves as a precursor that non-enzymatically reacts with reactive carbonyl species like methylglyoxal and glyoxal, which are byproducts of microbial metabolism.[3][5] This reaction forms highly potent, though unstable, pyrimidine adducts such as 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU) and 5-(2-oxoethylideneamino)-6-D-ribitylaminouracil (5-OE-RU).[3][9][10]

Caption: Formation of potent MR1 ligands from 5-A-RU.

The Molecular Handshake: MR1-Ligand Interaction

The binding of these riboflavin-based metabolites to MR1 is a highly specific process, dictated by the unique structural features of the MR1 antigen-binding cleft.

-

The MR1 Binding Cleft: The MR1 molecule possesses a small, hydrophobic A' pocket that accommodates the small molecule ligands.[4] This pocket is lined with aromatic and basic residues that are critical for ligand binding.[1][4]

-

Covalent Bond Formation: A key feature of the MR1-ligand interaction is the formation of a Schiff base, a reversible covalent bond, between the ligand and a lysine residue (K43) within the MR1 binding cleft.[5][11][12] This covalent linkage stabilizes the otherwise transient ligand, allowing for effective presentation to MAIT cells.[5]

| Key MR1 Residues | Role in Ligand Binding |

| Tyr7, Tyr62, Trp69, Trp156 | Form a hydrophobic cradle for the ligand[2] |

| Arg9, Lys43, Arg94 | Form polar contacts and are crucial for MAIT cell activation[2][4] |

Experimental Protocols: A Guide for the Bench

To facilitate research in this area, we provide the following validated protocols.

Protocol 1: Synthesis and Stabilization of 5-A-RU

A significant challenge in studying the MR1-MAIT cell axis has been the instability of 5-A-RU.[13][14]

Objective: To synthesize a stable form of 5-A-RU for experimental use.

Methodology: An efficient synthetic route to the hydrochloride salt of 5-A-RU (5-A-RU•HCl) has been developed, which shows improved stability during storage.[13][14] This method allows for the reliable production of this key precursor for use in MAIT cell stimulation and MR1 tetramer production.[13][14]

Protocol 2: MAIT Cell Activation Assay

This assay measures the ability of a given ligand to activate MAIT cells in a co-culture system.

Objective: To quantify MAIT cell activation in response to MR1 ligands.

Step-by-Step Procedure:

-

Cell Culture: Co-culture MR1-expressing antigen-presenting cells (APCs) with human MAIT cells.

-

Ligand Addition: Add the synthesized 5-A-RU along with methylglyoxal to the co-culture.[11][15][16]

-

Analysis: Use flow cytometry to measure the upregulation of activation markers such as CD69 and the production of effector molecules like granzyme B.[16]

Caption: Workflow for MAIT cell activation assay.

Therapeutic and Drug Development Implications

The MR1-MAIT cell axis presents a novel target for therapeutic intervention in a range of diseases.

-

Vaccine Adjuvants: The use of MR1 ligands, such as 5-OP-RU, as vaccine adjuvants has shown promise in enhancing antiviral immunity.[17][18][19] Targeting the MR1-MAIT cell axis can bolster virus-specific CD8+ T cell responses and potentiate protection against respiratory viruses.[18] This approach is being explored for vaccines against influenza and SARS-CoV-2.[20]

-

Infectious Diseases: Given their role in recognizing a wide array of bacteria, strategies to enhance MAIT cell activity could be beneficial in treating bacterial infections.

-

Cancer Immunotherapy: The role of MAIT cells in cancer is an emerging area of research. MR1 inhibitors are being investigated as a means to modulate immune responses in the tumor microenvironment.[21]

-

Autoimmune Diseases: Dysregulation of the MR1-MAIT cell axis may contribute to autoimmune conditions. MR1 inhibitors could potentially dampen overactive immune responses in these diseases.[21]

Future Directions and Unanswered Questions

While significant progress has been made, several key questions remain:

-

What is the full spectrum of ligands that can be presented by MR1?

-

How is MR1 expression and ligand loading regulated in different cell types and tissues?

-

What are the precise mechanisms by which MAIT cells contribute to both protection against infection and the pathogenesis of inflammatory diseases?

Answering these questions will be crucial for the successful translation of our understanding of the MR1-MAIT cell axis into novel and effective therapies.

References

-

Rashu, R., et al. (2023). Targeting the MR1-MAIT cell axis improves vaccine efficacy and affords protection against viral pathogens. PLoS Pathogens, 19(6), e1011485. [Link]

-

Wikipedia. (2023). Major histocompatibility complex, class I-related. [Link]

-

PLOS. (2023). Targeting the MR1-MAIT cell axis improves vaccine efficacy and affords protection against viral pathogens. [Link]

-

Keller, A. N., et al. (2017). MR1-dependent antigen presentation. Seminars in Cell & Developmental Biology, 61, 55-62. [Link]

-

Chen, Z., et al. (2017). MAIT cell activation and recruitment after in vivo infection depends on microbial riboflavin synthesis and co-stimulatory signals. Mucosal Immunology, 10(1), 58-68. [Link]

-

RCSB PDB. (2012). 4GUP: Structure of MHC-class I related molecule MR1. [Link]

-

Awad, W., et al. (2021). Chemical insights into the search for MAIT cells activators. Molecular Immunology, 129, 114-120. [Link]

-

Li, K., et al. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). PLoS ONE, 13(2), e0191837. [Link]

-

Lamelas, A., et al. (2023). Targeting the MR1-MAIT Cell Axis for Vaccination Against Infectious Disease. Vaccines, 11(2), 295. [Link]

-

ResearchGate. (2018). Functional studies 5-Amino-6-(D-ribitylamino)uracil (5-A-RU) reacted... [Link]

-

bioRxiv. (2023). Targeting the MR1-MAIT Cell Axis Improves Vaccine Efficacy and Affords Protection against Viral Pathogens. [Link]

-

ResearchGate. (2023). MAIT cell development in mice. 5-A-RU-derived MAIT ligands, mostly... [Link]

-

Patsnap Synapse. (2024). What are MR1 inhibitors and how do they work?. [Link]

-

Corbett, A. J., et al. (2014). T cell activation by transitory neo-antigens derived from distinct microbial pathways. Nature, 509(7500), 361-365. [Link]

-

Hinks, T. S. C. (2016). MAIT Cell Activation and Functions. Frontiers in Immunology, 7, 33. [Link]

-

ResearchGate. (2019). Riboflavin biosynthesis and utilization pathways in mycobacteria (A) In... [Link]

-

Proteopedia. (2016). MR1 Binds Vitamin Metabolites. [Link]

-

Ma'ayan Lab – Computational Systems Biology. (n.d.). MR1 Gene. [Link]

-

Medical Sciences Division, University of Oxford. (n.d.). Defining MR1-ligand expression in human and mouse tissues. [Link]

-

Wang, S., et al. (2022). Quantitative affinity measurement of small molecule ligand binding to Major Histocompatibility Complex class-I related protein 1 MR1. Frontiers in Immunology, 13, 1060914. [Link]

-

PubChem. (n.d.). 5-amino-6-(D-ribitylamino)uracil. [Link]

-

PLOS. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). [Link]

-

University of North Carolina at Chapel Hill. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). [Link]

-

DNAmod. (2020). 5-amino-6-(D-ribitylamino)uracil. [Link]

-

PubMed. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). [Link]

-

National Center for Biotechnology Information. (2023). Synthetic 5-amino-6-D-ribitylaminouracil paired with inflammatory stimuli facilitates MAIT cell expansion in vivo. [Link]

-

ResearchGate. (2024). (PDF) MR1-Ligand Cross-Linking Identifies Vitamin B6 Metabolites as MAIT-TCR-Reactive Antigens. [Link]

-

ResearchGate. (2022). MR1-restricted ligand affinities (IC 50 ). Titration curves of known... [Link]

-

bioRxiv. (2024). Disruption of riboflavin biosynthesis in mycobacteria establishes 5-amino-6-D-ribitylaminouracil (5-A-RU) as key precursor of MA. [Link]

-